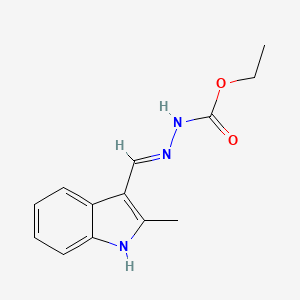
Ethyl 2-((2-methyl-1H-indol-3-YL)methylene)hydrazinecarboxylate
Descripción
Ethyl 2-((2-methyl-1H-indol-3-YL)methylene)hydrazinecarboxylate is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry due to their potential therapeutic applications . This compound features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Propiedades
Número CAS |
113143-56-9 |
|---|---|
Fórmula molecular |
C13H15N3O2 |
Peso molecular |
245.28 g/mol |
Nombre IUPAC |
ethyl N-[(2-methyl-1H-indol-3-yl)methylideneamino]carbamate |
InChI |
InChI=1S/C13H15N3O2/c1-3-18-13(17)16-14-8-11-9(2)15-12-7-5-4-6-10(11)12/h4-8,15H,3H2,1-2H3,(H,16,17) |
Clave InChI |
CDUOVHDUHPJNPD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NN=CC1=C(NC2=CC=CC=C21)C |
SMILES canónico |
CCOC(=O)NN=CC1=C(NC2=CC=CC=C21)C |
Sinónimos |
ETHYL 2-((2-METHYL-1H-INDOL-3-YL)METHYLENE)HYDRAZINECARBOXYLATE |
Origen del producto |
United States |
Métodos De Preparación
The synthesis of Ethyl 2-((2-methyl-1H-indol-3-YL)methylene)hydrazinecarboxylate typically involves the reaction of 3-methyl-1H-indole-2-carbohydrazide with ethyl 3-oxobutanoate under reflux conditions . The reaction is carried out in absolute ethanol, and the product is obtained by cooling the reaction mixture and filtering the precipitate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
Ethyl 2-((2-methyl-1H-indol-3-YL)methylene)hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Condensation: It can participate in condensation reactions to form larger molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl 2-((2-methyl-1H-indol-3-YL)methylene)hydrazinecarboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Ethyl 2-((2-methyl-1H-indol-3-YL)methylene)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific biological activity being studied, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Ethyl 2-((2-methyl-1H-indol-3-YL)methylene)hydrazinecarboxylate can be compared with other indole derivatives, such as:
Ethyl 2-methylindole-3-carboxylate: Similar in structure but with different functional groups, leading to varied biological activities.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative with distinct pharmacological properties.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


